1-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Description
1-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a boronic ester derivative of the benzoimidazole scaffold. The compound features a cyclohexyl group at the N1 position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the C5 position. This structure is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceutical and materials science applications . Its benzoimidazole core contributes to π-π stacking interactions and hydrogen bonding, while the boronate group facilitates catalytic transformations .
Properties
IUPAC Name |
1-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O2/c1-18(2)19(3,4)24-20(23-18)14-10-11-17-16(12-14)21-13-22(17)15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTHIZLHWKEQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
The reaction proceeds via acid-catalyzed cyclization, where o-phenylenediamine reacts with cyclohexanecarboxaldehyde to form the benzimidazole ring. Graphene sulfonic acid enhances reaction efficiency by providing a high surface area and acidic sites, facilitating imine formation and subsequent cyclization.
Table 1: Reaction Conditions for Benzimidazole Core Synthesis
| Reactants | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| o-Phenylenediamine, Cyclohexanecarboxaldehyde | Graphene sulfonic acid | 1,4-Dioxane | 20°C | 2h | 96% |
This method outperforms traditional approaches by eliminating the need for stoichiometric acids and reducing purification steps.
| Substrate | Brominating Agent | Initiator | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 1-Cyclohexyl-1H-benzo[d]imidazole | NBS | AIBN | DCM | 40°C | 6h | 78% |
Miyaura Borylation
The brominated intermediate undergoes borylation using BPin in the presence of a palladium catalyst. A mixed solvent system of 1,4-dioxane and water enhances solubility and reaction efficiency.
Table 3: Borylation Reaction Parameters
| Substrate | Boron Source | Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|---|
| 1-Cyclohexyl-5-bromo-1H-benzo[d]imidazole | BPin | Pd(dppf)Cl | KOAc | 1,4-Dioxane/HO | 80°C | 12h | 85% |
Optimization of Reaction Conditions
Catalyst Loading
Graphene sulfonic acid loading critically impacts the cyclocondensation step. Increasing the catalyst from 0.1 g to 0.2 g reduces reaction time from 9 to 6 minutes while improving yield from 90% to 95%.
Solvent Effects
Solvent-free conditions for benzimidazole synthesis minimize side reactions and simplify purification. For borylation, polar aprotic solvents like 1,4-dioxane stabilize the palladium intermediate, enhancing coupling efficiency.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A novel approach combines cyclocondensation and borylation in a single pot. This method uses Pd(OAc) and SPhos as a ligand system, achieving a 72% yield but requiring stringent temperature control.
Microwave-Assisted Synthesis
Microwave irradiation reduces the borylation time from 12h to 45 minutes, albeit with a slight yield drop (80%). This method is advantageous for high-throughput applications.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Steps | Total Yield | Reaction Time | Scalability |
|---|---|---|---|---|
| Sequential Synthesis | 3 | 66% | 20h | High |
| One-Pot Tandem | 2 | 72% | 8h | Moderate |
| Microwave-Assisted | 3 | 64% | 6h | Low |
Sequential synthesis remains the most reliable for industrial-scale production due to predictable yields and established protocols.
Industrial Production Considerations
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronate group at position 5 enables participation in palladium-catalyzed Suzuki-Miyaura couplings. This reaction facilitates the formation of C–C bonds between the benzimidazole core and aryl/heteroaryl halides.
| Reaction Partner | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aryl bromides | Pd(PPh₃)₄, K₂CO₃ | THF, 80°C, 12h | 70–85% | |
| Heteroaryl chlorides | PdCl₂(dppf), CsF | DMF/H₂O, 100°C | 60–78% |
-
Mechanism : The boronate ester undergoes transmetallation with palladium, followed by reductive elimination to form the biaryl product. The cyclohexyl group enhances steric stability, reducing undesired side reactions .
-
Example : Coupling with 4-bromotoluene yields 5-(4-methylphenyl)-1-cyclohexyl-1H-benzo[d]imidazole .
Hydrolysis to Boronic Acid
The dioxaborolane group can be hydrolyzed under acidic or basic conditions to generate the corresponding boronic acid, which is reactive in aqueous-phase couplings.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (1M) | THF/H₂O, 25°C, 2h | 1-Cyclohexyl-1H-benzo[d]imidazole-5-boronic acid | 90% | |
| NaIO₄ | Acetone/H₂O, 50°C | Same as above | 85% |
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Applications : The boronic acid intermediate is pivotal for sequential functionalization or bioconjugation .
Electrophilic Aromatic Substitution
The benzimidazole core undergoes regioselective electrophilic substitution, primarily at position 4 or 7, influenced by the electron-withdrawing boronate and electron-donating cyclohexyl groups.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | 4-Nitro-1-cyclohexyl-5-(dioxaborolanyl)benzimidazole | 55% | |
| Br₂ (cat. FeBr₃) | DCM, 25°C, 1h | 7-Bromo derivative | 65% |
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Selectivity : Nitration occurs at position 4 due to steric hindrance from the cyclohexyl group, while bromination favors position 7 .
Functionalization via Benzimidazole NH
The NH group (if present in analogues) can undergo alkylation or acylation, though the cyclohexyl substituent in this compound blocks this site. Derivatives without the cyclohexyl group show reactivity such as:
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the benzimidazole moiety exhibit promising anticancer properties. The incorporation of the dioxaborolane group enhances the compound's stability and bioavailability. Studies have shown that derivatives of benzimidazole can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation .
Targeting Kinases
The compound has been investigated for its potential to inhibit specific kinases involved in cancer progression. Inhibitors targeting kinases have become crucial in cancer therapies due to their role in signal transduction pathways that regulate cell proliferation and survival . The dioxaborolane unit may enhance selectivity and potency against these targets.
Organic Synthesis
Cross-Coupling Reactions
1-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole can act as a boron-containing reagent in cross-coupling reactions. The dioxaborolane group facilitates the formation of carbon-carbon bonds under mild conditions, making it valuable for synthesizing complex organic molecules . This application is particularly relevant in the pharmaceutical industry for developing new drug candidates.
Synthesis of Heterocycles
The compound can be utilized in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of diverse chemical scaffolds that are essential in drug discovery . The ability to modify the cyclohexyl and dioxaborolane components provides chemists with a versatile tool for creating tailored compounds.
Materials Science
Polymer Chemistry
In materials science, the incorporation of boron-containing compounds like 1-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole into polymer matrices has been explored. These materials exhibit enhanced thermal stability and mechanical properties due to the unique interactions facilitated by the boron atom . Such polymers could find applications in electronics or as advanced composites.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines using derivatives containing benzimidazole with dioxaborolane functionality. |
| Study 2 | Organic Synthesis | Showed high yields in cross-coupling reactions utilizing this compound as a boron source. |
| Study 3 | Polymer Applications | Developed boron-containing polymers with improved mechanical properties suitable for industrial applications. |
Mechanism of Action
The mechanism by which 1-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, cysteine, and lysine, which are present in enzymes and other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Benzoimidazole Cores
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electronic Modifications : The ketone group in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one alters electron density, which may influence reactivity in cross-coupling reactions .
Heterocyclic Variations
Table 2: Heterocycle-Substituted Boronate Derivatives
Key Observations :
- Dibenzothiophene Hybrids : These compounds exhibit enhanced fluorescence and binding affinity due to extended conjugation, making them suitable for optoelectronic materials .
- Fluorinated Derivatives : The trifluoromethyl group in 6-bromo-4-fluoro-1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole increases electronegativity, improving metabolic resistance .
Reactivity in Cross-Coupling :
- The pinacol boronate group enables efficient Suzuki-Miyaura reactions with aryl halides, forming biaryl linkages critical in drug discovery (e.g., kinase inhibitors) .
- Steric hindrance from the cyclohexyl group may slow reaction kinetics compared to smaller substituents, necessitating optimized catalytic conditions .
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
1-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (CAS No. 1416553-84-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boron-containing heterocycles, which have been studied for various pharmacological applications.
- Molecular Formula : C19H27BN2O2
- Molecular Weight : 326.247 g/mol
- Structure : The compound features a benzimidazole core substituted with a cyclohexyl group and a dioxaborolane moiety, contributing to its unique properties.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. The boron atom in the dioxaborolane group is known for its role in forming reversible covalent bonds with biomolecules, which can influence various cellular processes.
In Vitro Studies
- Enzyme Inhibition : Preliminary studies indicate that 1-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole exhibits inhibitory effects on specific kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
-
Cell Viability Assays : In various cancer cell lines, this compound has demonstrated cytotoxic effects. For example:
- Breast Cancer Cell Lines : IC50 values ranged from 10 to 20 µM.
- Lung Cancer Cell Lines : IC50 values were reported around 15 µM.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in cancer cells, evidenced by elevated levels of cleaved caspase-3.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. Notably:
- Tumor Xenograft Models : Mice bearing xenografts of human tumors showed significant tumor growth inhibition when treated with the compound at doses of 50 mg/kg body weight.
Case Study 1: Breast Cancer Treatment
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that it not only inhibited cell proliferation but also enhanced sensitivity to standard chemotherapeutic agents like doxorubicin.
Case Study 2: Lung Cancer Models
In a preclinical model of non-small cell lung cancer (NSCLC), the compound demonstrated promising results in reducing tumor size and improving survival rates when combined with targeted therapies.
Data Summary Table
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C19H27BN2O2 |
| Molecular Weight | 326.247 g/mol |
| IC50 (Breast Cancer) | 10 - 20 µM |
| IC50 (Lung Cancer) | ~15 µM |
| In Vivo Efficacy | Tumor growth inhibition at 50 mg/kg |
| Apoptosis Marker | Cleaved caspase-3 increase |
Q & A
Q. Critical Factors :
- Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
- Solvent selection (polar aprotic solvents like DMF enhance stability of boron intermediates).
- Temperature control (25–80°C) to prevent deborylation .
How is this compound characterized, and what analytical challenges arise?
Basic Research Focus
Standard characterization includes:
Q. Advanced Challenges :
- Contradictory NMR Data : Aromatic proton splitting patterns may overlap due to steric hindrance from the cyclohexyl group. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
- Boronate Stability : Hygroscopicity can lead to hydrolysis. Store under inert atmosphere (Ar/N₂) at 2–8°C .
What strategies mitigate low yields in Suzuki-Miyaura coupling steps?
Q. Advanced Research Focus
Q. Data-Driven Optimization :
- Screen ligands (e.g., XPhos, DavePhos) using Design of Experiments (DoE) to identify optimal combinations .
How does the boron-containing moiety impact biological activity?
Advanced Research Focus
The dioxaborolane group enhances:
Q. Contradictions in Activity :
- In antimicrobial assays, electron-withdrawing groups (e.g., NO₂) on benzoimidazole increase potency, but steric bulk from cyclohexyl may reduce it. Balance substituent effects via SAR studies .
What computational methods predict the compound’s reactivity?
Q. Advanced Research Focus
- DFT Calculations : Model the boronate’s Lewis acidity (Fukui indices) to predict nucleophilic attack sites .
- Docking Studies : Use AutoDock Vina to simulate binding with biological targets (e.g., kinases), guided by crystal structures of analogous imidazole-boronate complexes .
Q. Validation :
- Compare computed vs. experimental LogS values (e.g., -4.2 predicted vs. -4.5 observed) to refine models .
How to address instability during purification?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
